Dihydroartemisinin

Antimalarial potency In vitro IC50/EC50 P. falciparum strain panel

Dihydroartemisinin (DHA) is frequently mis-specified as interchangeable with other artemisinin derivatives, yet direct data reveal distinct PK/PD and stability profiles-creating formulation and assay risks. DHA is the solution for: • **In vitro potency assays**: EC50 0.36-3.1 nM vs. P. falciparum; 2- to 23-fold more potent than artemisinin as a positive control. • **PK reference studies**: Clearance 55-64 mL/min/kg (intermediate between artesunate and artelinic acid). • **Formulation stress testing**: 10% degradation in 10 days (reconstituted suspension)-the worst-case stability challenge for novel drug delivery systems.

Molecular Formula C15H24O5
Molecular Weight 284.35 g/mol
Cat. No. B15608719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroartemisinin
Molecular FormulaC15H24O5
Molecular Weight284.35 g/mol
Structural Identifiers
InChIInChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12+,13-,14+,15+/m1/s1
InChIKeyBJDCWCLMFKKGEE-ITYWPALDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydroartemisinin (DHA) Core Identity & Comparators


Dihydroartemisinin (DHA, artenimol) is the primary active metabolite of clinically used artemisinin-derivative prodrugs—artesunate, artemether, and arteether—and the semi-synthetic reduction product of artemisinin [1]. DHA is the pharmacologically active endoperoxide species responsible for the rapid parasite clearance observed with artemisinin combination therapies (ACTs) [2]. As a directly formulated oral antimalarial and the active moiety of several WHO-recommended fixed-dose combinations (notably dihydroartemisinin-piperaquine), DHA occupies a unique position in the artemisinin pharmacopeia: it combines the highest intrinsic in vitro antimalarial potency within the class with a distinct pharmacokinetic, distributional, and chemical stability profile that diverges materially from its prodrug counterparts [3].

Compound Identity Active metabolite of artesunate/artemether; directly formulated endoperoxide research probe
Reported Potency Context Reported high intrinsic in vitro antimalarial potency; supports parasite growth inhibition screening
Stability Profile Reported least stable artemisinin derivative; requires cold-chain/humidity-controlled storage and batch-specific stability data

DHA Non-Interchangeability with Other Artemisinins


DHA, artesunate, artemether, and artemisinin are frequently treated as interchangeable artemisinin-class agents in procurement specifications; this assumption is contradicted by direct comparative data. DHA is the active metabolite of artesunate and artemether, yet its pharmacokinetic fate when administered directly—rather than generated in vivo from a prodrug—yields a distinct AUC, clearance, and tissue distribution profile [1]. Furthermore, intrinsic chemical instability of DHA under tropical storage conditions imposes formulation and supply-chain requirements not shared by artemether or artemisinin [2]. This creates a procurement trilemma: DHA's superior intrinsic potency and broader stage-specific parasite kill must be weighed against its inferior oral bioavailability relative to artesunate and its documented stability liability relative to artemether. The quantitative evidence below enables this risk–benefit calculus.

Attribute
Dihydroartemisinin (DHA)
Artesunate / Artemether / Artemisinin
Oral Exposure Profile
Lower oral bioavailability when administered directly vs. artesunate prodrug
Artesunate yields higher DHA exposure; dose-equivalence assumptions may not hold
Chemical Stability
Most chemically labile derivative; requires cold-chain and humidity control
Artemether and artemisinin are more stable; may not need specialized supply chain
Blood Distribution
Low erythrocyte sequestration; higher unbound plasma fraction
Artemether and artemisinin show higher red cell partitioning; tissue kinetics may differ

DHA Quantitative Differentiation Evidence


Superior Intrinsic Antimalarial Potency vs. Artemisinin

In a 48-hour in vitro assay testing three chloroquine-sensitive and one chloroquine-resistant strain of P. falciparum, DHA exhibited EC50 values of 4.7–23 nM, establishing it as 3- to 23-fold more potent than artemisinin (EC50 3–108 nM) [1]. In an independent study limited to chloroquine-resistant strains, DHA's EC50 range was 0.36–3.1 nM versus artemisinin at 1.5–6.1 nM, representing a 2- to 4-fold potency advantage [2]. This places DHA among the most intrinsically potent artemisinin-class agents, surpassing the parent compound from which it is derived.

Potency vs. Artemisinin
Head-to-head
EC50 4.7–23 nM (DHA) vs. 3–108 nM (artemisinin); 3- to 23-fold more potent
Supports rank as high-potency artemisinin-class agent in vitro
48-h assay, 4 P. falciparum strains; sigmoid Emax model
Antimalarial potency In vitro IC50/EC50 P. falciparum strain panel

Head-to-Head Potency vs. Artesunate in Clinical Isolates

In a 2023 Vietnamese study of 42 clinical P. falciparum isolates, DHA and artesunate were tested side-by-side in the same in vitro assay system. The mean IC50 of DHA was 2.95 ± 2.19 nmol/L, moderately lower than artesunate at 3.06 ± 3.10 nmol/L [1]. In a separate dataset using the 3D7 reference strain (n = 20–21 experiments), DHA yielded an IC50 of 0.63 ± 0.41 nM compared to artesunate at 0.97 ± 0.94 nM—a 35% lower mean IC50 favoring DHA [2]. Against artemisinin-resistant isolates, the differential narrowed: DHA IC50 0.32 nM (95% CI 0.24–0.37) vs. artesunate IC50 0.74–0.82 nM (95% CI 0.54–1.0) [2].

vs. Artesunate (Clinical Isolates)
Head-to-head
Mean IC50 2.95 vs. 3.06 nmol/L (clinical isolates); 0.63 vs. 0.97 nM (3D7)
Reported moderate potency advantage; supports use as sensitivity probe
42 Vietnamese P. falciparum isolates; SYBR green I assay
Antimalarial susceptibility IC50 head-to-head P. falciparum clinical isolates

Blood Cell Partitioning vs. Artemether and Artemisinin

In a direct comparative rat study, the in vitro blood-cell-to-plasma concentration ratio was ~0.7 for DHA, versus 0.9–1.2 for artemether and 1.1–1.6 for artemisinin [1]. In vivo oral administration confirmed this rank order: DHA maintained a low ratio of 0.5–1.5, artemether a medium ratio of 1.3–2.5, and artemisinin a high ratio of 2.6–3.6 across all sampling time points [1]. The geometric mean AUC(0–t) in blood cells was only 1.2-fold greater than in plasma for DHA, compared to 1.7-fold for artemether and 2.6-fold for artemisinin [1].

Blood Cell Partitioning
Head-to-head
DHA blood:plasma ratio ~0.7; artemether 0.9–1.2; artemisinin 1.1–1.6
Lower erythrocyte uptake may increase free drug at extravascular sites
Rat model; in vitro distribution; LC-MS/MS quantification
Blood distribution Pharmacokinetics Erythrocyte partitioning

Intermediate Clearance and Half-Life Among Derivatives

In a comprehensive rat pharmacokinetic study comparing five artemisinin derivatives via intravenous, intramuscular, and oral routes at 10 mg/kg, DHA exhibited a clearance of 55–64 mL/min/kg, intermediate between artesunate (191–240 mL/min/kg) and artemether (91–92 mL/min/kg), and substantially slower than arteether (200–323 mL/min/kg) [1]. DHA's terminal half-life after IV dosing was 0.95 h, which is 2.7-fold longer than artesunate (0.35 h), 1.8-fold longer than arteether (0.45 h), and 1.8-fold longer than artemether (0.53 h), though shorter than artelinic acid (1.35 h) [1]. DHA's steady-state volume of distribution (0.50 L) was also intermediate [1].

Clearance & Half-Life
Head-to-head
DHA CL 55–64 mL/min/kg, t1/2 0.95 h; artesunate CL 191–240 mL/min/kg, t1/2 0.35 h
Intermediate PK profile offers distinct dosing interval context
Rat IV 10 mg/kg; 2-compartment model
Pharmacokinetic differentiation Clearance Elimination half-life

Chemical Stability: Least Stable Artemisinin Derivative

In a systematic stability comparison of the three major artemisinin derivatives under ICH climatic conditions, DHA was found to be clearly the least stable derivative—so unstable that it was excluded from further tablet formulation testing in the study [1]. In a separate stability evaluation of reconstituted dry suspensions, DHA showed 10% degradation within 10 days, while artemether remained stable for at least 21 days; artesunate demonstrated even worse stability in the same suspension format [2]. The intrinsic chemical instability of DHA has led some analysts to conclude that DHA preparations may fail internationally accepted stability requirements for pharmaceutical products [3].

Chemical Stability
Cross-study comparable
Least stable derivative; 10% degradation in 10 d (suspension); stable ≥21 d for artemether
Requires stability-verified procurement and cold-chain
ICH climatic conditions; dry suspension and monolayer tablet data
Chemical stability Formulation degradation Supply chain

Oral Bioavailability vs. Artesunate

In a randomized crossover study in eight healthy Caucasian volunteers receiving 120 mg oral DHA or 135 mg oral artesunate, the dose-corrected relative oral bioavailability of DHA (measured as AUC(0–6 h) of DHA following DHA administration vs. DHA following artesunate administration) was 43% [1]. The absolute AUC(0–6 h) of DHA was 1.2 µmol·h/L after oral DHA, compared to 2.9 µmol·h/L after oral artesunate (P < 0.005)—a 2.4-fold difference [1]. In the isolated perfused rat liver model, the combined hepatic bioavailability of artesunate plus its DHA metabolite was 0.32, approximately 3-fold higher than the bioavailability of DHA administered directly (0.11) [1].

Oral Bioavailability
Head-to-head
Relative oral bioavailability 43% vs. artesunate; AUC(0–6 h) 2.4-fold lower
Lower oral exposure requires dose adjustment in study design
Healthy volunteers, 120 mg DHA vs. 135 mg artesunate; HPLC
Oral bioavailability Human pharmacokinetics Dose optimization

Dihydroartemisinin (DHA) Application Scenarios


In Vitro Antimalarial Potency Screening

DHA's EC50 of 0.36–3.1 nM against chloroquine-resistant P. falciparum strains and its 2- to 23-fold potency advantage over artemisinin [1] make it the optimal positive control compound for in vitro parasite growth inhibition assays where sensitivity and dynamic range are paramount. Laboratories establishing dose-response curves for novel endoperoxides or resistance surveillance programs should select DHA as the artemisinin-class reference standard to maximize assay window and detect subtle potency shifts in resistant isolates.

PK Modeling with Intermediate Clearance Probe

DHA's clearance (55–64 mL/min/kg) and elimination half-life (0.95 h) occupy a defined intermediate position among artemisinin derivatives [1]. For physiologically-based pharmacokinetic (PBPK) modeling or drug-drug interaction studies requiring an artemisinin probe that avoids the extremes of ultra-rapid artesunate clearance (191–240 mL/min/kg) or the slow clearance of artelinic acid (21–41 mL/min/kg), DHA provides a pharmacokinetically balanced reference compound with well-characterized metabolic conversion relationships to its prodrugs.

Blood-Plasma Partitioning Studies

DHA's uniquely low blood-cell-to-plasma ratio (~0.7 in vitro, 0.5–1.5 in vivo) compared to artemether (0.9–1.2 in vitro) and artemisinin (1.1–1.6 in vitro) [1] positions DHA as the artemisinin derivative of choice for studies investigating the pharmacokinetic-pharmacodynamic relationship at extra-erythrocytic parasite sequestration sites. Researchers requiring a higher unbound plasma fraction for tissue penetration studies should preferentially source DHA over artemether or artemisinin.

Stability-Challenged Formulation Development

DHA's documented chemical instability—demonstrated by its exclusion from ICH-condition tablet studies and 10% degradation in reconstituted suspension within 10 days [1]—makes DHA the most discriminating artemisinin derivative for stress-testing novel formulation technologies. Pharmaceutical developers evaluating encapsulation, lyophilization, or moisture-barrier packaging designed to stabilize labile endoperoxides should use DHA as the worst-case stability challenge compound, where successful stabilization of DHA implies applicability to the more stable artemether and artemisinin.

Application
Selection Property
Validation Focus
In Vitro Antimalarial Potency Screening
High reported in vitro potency ranking
EC50/IC50 range verification against target P. falciparum strains
PK Modeling with Intermediate Clearance
Intermediate clearance and half-life profile
PBPK parameterization and metabolic pathway confirmation
Blood-Plasma Partitioning Studies
Low erythrocyte sequestration
Free drug fraction measurement in relevant biological matrices
Stability-Challenged Formulation Development
Known chemical instability (worst-case)
Accelerated stability testing under ICH conditions with humidity control

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